

An In-depth Technical Guide to 2-Hydroxyethyl Propionate

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Compound of Interest

Compound Name:	2-Hydroxyethyl propionate
CAS No.:	24567-27-9
Cat. No.:	B1603727

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This guide provides a comprehensive technical overview of **2-hydroxyethyl propionate**, a bifunctional organic molecule of interest to researchers and professionals in chemistry and material science. While not prominently featured in current drug development literature, its unique structural characteristics—possessing both a primary alcohol and an ester functional group—warrant a detailed examination of its properties and potential applications. This document synthesizes available data on its molecular characteristics, synthesis, physicochemical properties, and safety profile, offering a foundational resource for its scientific evaluation.

Core Molecular and Physical Characteristics

2-Hydroxyethyl propionate (CAS No. 24567-27-9), also known as ethylene glycol monopropionate, is an ester of propionic acid and ethylene glycol. Its molecular structure presents a propionyl group attached to one of the hydroxyl groups of ethylene glycol, leaving a terminal primary alcohol. This dual functionality is key to its chemical reactivity and potential utility as a monomer or chemical intermediate.

Molecular Identity and Weight

The fundamental properties of **2-hydroxyethyl propionate** are summarized in the table below. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization, such as mass spectrometry.

Property	Value	Source
Molecular Formula	C ₅ H ₁₀ O ₃	, [1]
Molecular Weight	118.13 g/mol	[1], [2]
CAS Number	24567-27-9	, [1]
SMILES	CCC(=O)OCCO	[2]
InChI Key	SFAMKDPMPDEXGH- UHFFFAOYSA-N	[3]

Physicochemical Properties

The physicochemical properties of a compound are crucial for predicting its behavior in various systems, including its solubility, volatility, and potential for environmental distribution. Much of the available data for **2-hydroxyethyl propionate** is predicted, as extensive experimental characterization is not widely published.

Property	Value	Notes	Source
Boiling Point	90-97 °C at 16 Torr	Predicted.	, [1]
482.27 K (209.12 °C)	Calculated normal boiling point.	[2]	
Density	1.054 ± 0.06 g/cm ³	Predicted.	, [1]
pKa	13.86 ± 0.10	Predicted.	[1]
Water Solubility	Soluble	Inferred from structure and properties of similar compounds.	[1]

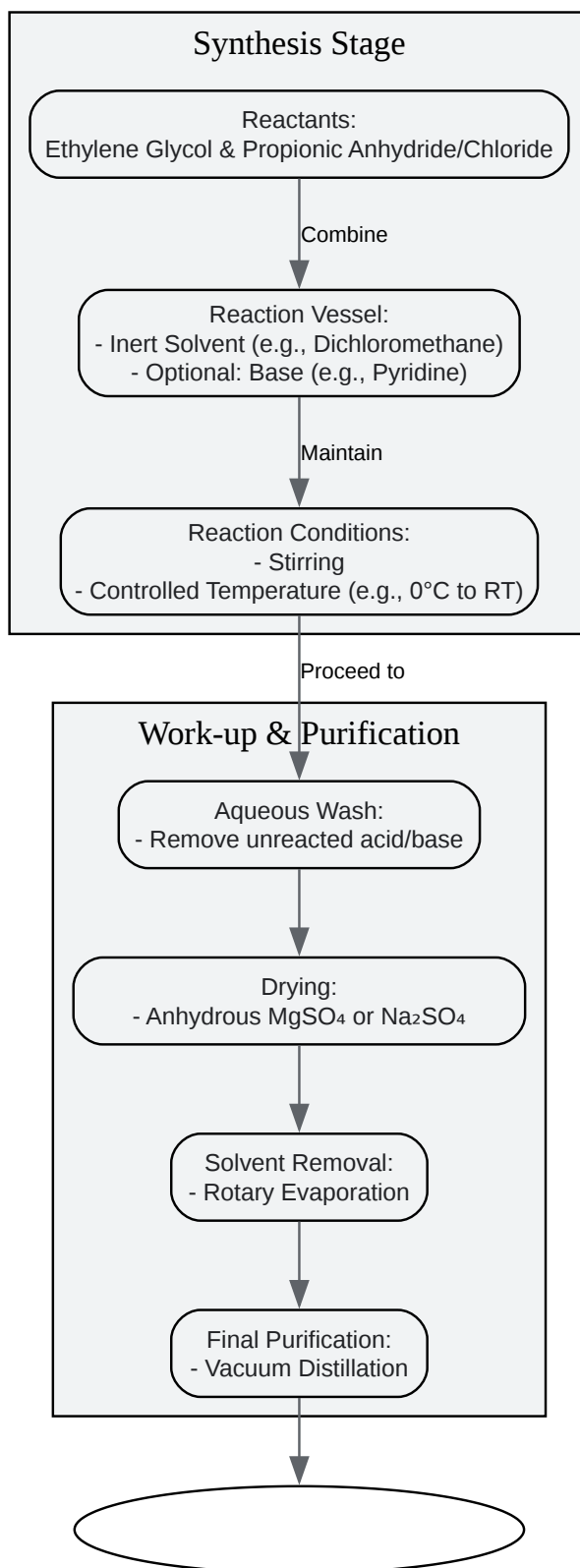
Note on Boiling Point Discrepancy: The significant difference between the predicted boiling point at reduced pressure and the calculated normal boiling point highlights the need for experimental verification. The lower value is practical for purification by vacuum distillation, while the higher value is a theoretical estimate at atmospheric pressure.

Synthesis and Purification

The synthesis of **2-hydroxyethyl propionate** can be achieved through several standard esterification methods. The choice of method depends on factors such as desired purity, scale, and available starting materials.

Synthesis Workflow

A common and straightforward approach is the direct esterification of ethylene glycol with propionic acid or its derivatives. The following diagram illustrates a generalized workflow for this synthesis.



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Sources

- 1. CAS 29671-83-8: Propanoic acid, 2-hydroxy-, 2-hydroxyethyl... [[cymitquimica.com](#)]
- 2. [chemsynthesis.com](#) [[chemsynthesis.com](#)]
- 3. 2-Hydroxyethyl isobutyrate | C₆H₁₂O₃ | CID 81366 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
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